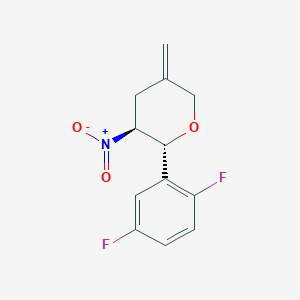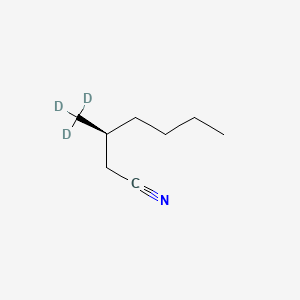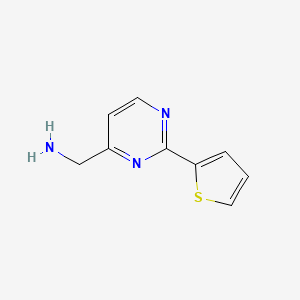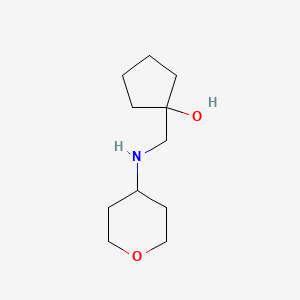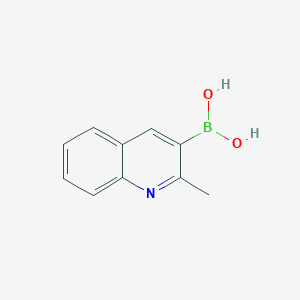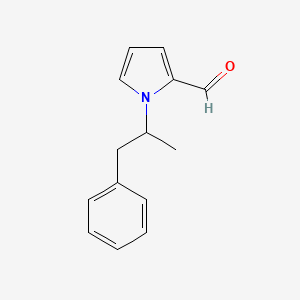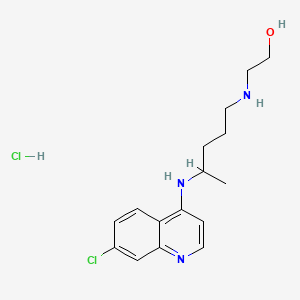
Cletoquine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cletoquine Hydrochloride is a major active metabolite of Hydroxychloroquine, a Chloroquine derivative. It exhibits significant antiviral and antimalarial effects, particularly against the chikungunya virus and malaria . This compound is primarily used in research settings and has shown potential in treating autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions: Cletoquine Hydrochloride is synthesized through a series of chemical reactions involving Hydroxychloroquine. The process typically involves the following steps:
Hydroxychloroquine Conversion: Hydroxychloroquine is converted to Cletoquine through a series of chemical reactions, including oxidation and reduction steps.
Hydrochloride Formation: The resulting Cletoquine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
化学反応の分析
Types of Reactions: Cletoquine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Cletoquine can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Cletoquine back to its precursor forms.
Substitution: Cletoquine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various Cletoquine derivatives, which can have different pharmacological properties .
科学的研究の応用
Cletoquine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of Chloroquine derivatives.
Biology: Investigated for its antiviral properties against viruses like chikungunya and its antimalarial effects.
Medicine: Explored for potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用機序
Cletoquine Hydrochloride exerts its effects through several mechanisms:
Lysosomal Activity Interference: It interferes with lysosomal activity, affecting the degradation of cellular components.
Autophagy Inhibition: It inhibits autophagy, a process involved in the degradation and recycling of cellular components.
Membrane Stability: It interacts with cellular membranes, altering their stability and function.
Signaling Pathways: It modulates signaling pathways and transcriptional activity, leading to reduced cytokine production and immune response modulation
類似化合物との比較
- Hydroxychloroquine
- Chloroquine
- Desethylhydroxychloroquine
- Cletoquine Oxalate .
特性
分子式 |
C16H23Cl2N3O |
|---|---|
分子量 |
344.3 g/mol |
IUPAC名 |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H |
InChIキー |
QHQKUZCYOUFMEI-UHFFFAOYSA-N |
正規SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


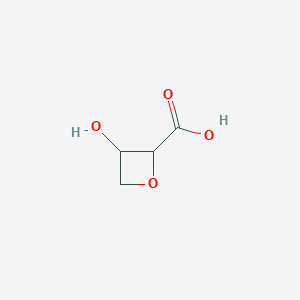
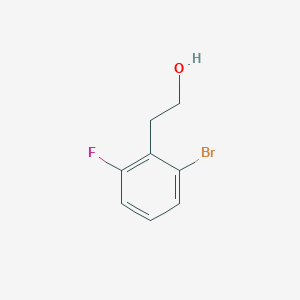
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
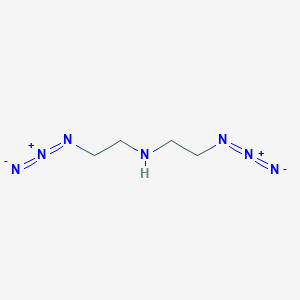
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
